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molecular formula C6H6N2O3S B8598183 2-(2-Formamidothiazol-5-yl)acetic acid

2-(2-Formamidothiazol-5-yl)acetic acid

Cat. No. B8598183
M. Wt: 186.19 g/mol
InChI Key: VAPBURACQFWGAA-UHFFFAOYSA-N
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Patent
US04731443

Procedure details

Formic acid (8.4 g) was added to acetic anhydride (18.7 g) under ice-cooling with stirring, and the stirring was continued at 45° to 50° C. for an hour. To the resultant solution was added 2-(2-aminothiazol-5-yl)acetic acid (5.8 g) at ambient temperature, and the mixture was stirred for 35 minutes. After the reaction mixture was evaporated to dryness, the residual product was treated with diisopropyl ether and then collected by filtration to give 2-(2-formamidothiazol-5-yl)acetic acid (5.87 g), mp 229° C. (dec.).
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])C.[NH2:8][C:9]1[S:10][C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:12][N:13]=1>C(O)=O>[CH:1]([NH:8][C:9]1[S:10][C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:12][N:13]=1)=[O:3]

Inputs

Step One
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.8 g
Type
reactant
Smiles
NC=1SC(=CN1)CC(=O)O
Step Two
Name
Quantity
18.7 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
8.4 g
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
the stirring was continued at 45° to 50° C. for an hour
STIRRING
Type
STIRRING
Details
the mixture was stirred for 35 minutes
Duration
35 min
CUSTOM
Type
CUSTOM
Details
After the reaction mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
the residual product was treated with diisopropyl ether
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC=1SC(=CN1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.87 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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